molecular formula C23H24O3 B6339072 2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester CAS No. 1171921-44-0

2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester

Cat. No.: B6339072
CAS No.: 1171921-44-0
M. Wt: 348.4 g/mol
InChI Key: QUGBCHJXKDQHDI-UHFFFAOYSA-N
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Description

2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester is a benzoic acid derivative featuring an isopropoxy group at the 2-position and a naphthalen-2-yl-ethyl substituent at the 6-position, with a methyl ester moiety. Key structural elements include:

  • Isopropoxy group: Enhances steric bulk and lipophilicity compared to methoxy substituents.
  • Naphthalen-2-yl-ethyl group: Aromatic and hydrophobic, likely influencing π-π stacking interactions.
  • Methyl ester: Impacts metabolic stability and solubility.

Properties

IUPAC Name

methyl 2-(2-naphthalen-2-ylethyl)-6-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O3/c1-16(2)26-21-10-6-9-19(22(21)23(24)25-3)14-12-17-11-13-18-7-4-5-8-20(18)15-17/h4-11,13,15-16H,12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGBCHJXKDQHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1C(=O)OC)CCC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester (CAS No. 1171921-44-0) is a complex organic compound characterized by its unique structural features, including an isopropoxy group and a naphthalene moiety. This compound has garnered interest in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C23H24O3C_{23}H_{24}O_{3}. Its structure can be described as follows:

Feature Description
Core Structure Benzoic acid derivative
Functional Groups Isopropoxy and naphthalen-2-yl-ethyl groups
Molecular Weight 364.44 g/mol
CAS Number 1171921-44-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. Notably, it has been investigated for its potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammatory processes. By inhibiting COX-2, the compound may reduce the production of pro-inflammatory mediators like prostaglandins.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. This is evidenced by its ability to inhibit COX enzymes, leading to a decrease in inflammatory markers in various biological assays. The compound's structure suggests a potential mechanism where it competes with arachidonic acid for binding to the active site of COX enzymes.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have shown that it can disrupt the c-Myc-Max protein-protein interactions, which are crucial for the transcriptional activation of genes involved in cell proliferation and survival. This disruption could potentially lead to reduced tumor growth in c-Myc-dependent cancers .

Case Studies and Research Findings

  • Inhibition of COX Enzymes : A study demonstrated that compounds similar to this compound showed IC50 values below 50 µM in disrupting COX activity. The structure was confirmed to be critical for its inhibitory effects.
  • c-Myc Inhibition : In a focused library screening, derivatives of related compounds were tested for their ability to inhibit c-Myc-Max/DNA complexes. The results indicated that certain modifications to the structure could enhance inhibitory potency, suggesting that 2-Isopropoxy derivatives may have similar or improved activities .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with similar benzoic acid derivatives was conducted:

Compound Name Chemical Structure Unique Features
2-Isopropoxybenzoic AcidC11H14O3Lacks naphthalenyl group; different biological activity
6-(2-Naphthalen-2-yl-ethyl)-benzoic AcidC17H16O2Does not have isopropoxy group; reduced reactivity

The dual substitution pattern in this compound enhances its chemical reactivity and biological activity compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below summarizes structural differences and available data for analogs:

Compound Name Substituent (Position 2) Position 6 Group Ester Molecular Weight (g/mol) CAS Number Source
Target: 2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester Isopropoxy 2-Naphthalen-2-yl-ethyl Methyl Not provided Not available -
2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid isopropyl ester Methoxy 2-Naphthalen-2-yl-ethyl Isopropyl Not provided 1171921-61-1
2-Methoxy-6-(2-thiophen-2-yl-vinyl)-benzoic acid methyl ester Methoxy 2-Thiophen-2-yl-vinyl Methyl 274.33 1171924-45-0
Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzoate Methoxy (Benzo[d]thiazol-2-ylthio)methyl Methyl 345.44 1213268-09-7
Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate Acetate-linked benzofuran 4-tert-Butylphenyl methylidene Methyl 366.40 620547-56-0
Key Observations:

Ester Group Influence :

  • The methyl ester in the target compound and analogs (e.g., ) may confer faster hydrolysis rates compared to the isopropyl ester in , which is more sterically hindered and likely more metabolically stable.

Aromatic Substituents: The naphthalene group () contributes to higher hydrophobicity (logP ~5–6 estimated) compared to thiophene (, logP ~3.5) or benzothiazole (, logP ~4.8).

Electronic Effects :

  • Thiophene () and benzothiazole () introduce sulfur atoms, enabling hydrogen bonding or polar interactions absent in naphthalene-based compounds.

Preparation Methods

Example Protocol (Adapted from):

  • Substrate: Methyl 2-hydroxy-6-bromobenzoate (1 equiv).

  • Alkylating Agent: Isopropyl bromide (1.3 equiv).

  • Base: Anhydrous K₂CO₃ (3 equiv).

  • Solvent: Acetone (10 vol).

  • Conditions: Reflux (56°C) for 8–12 hours.

  • Workup: Filtration, solvent evaporation, and recrystallization from toluene/hexane.

  • Yield: ~85–90% (estimated from similar alkylations).

Installation of the Naphthalen-2-yl-Ethyl Moiety

The bromine at position 6 is replaced with a 2-naphthalen-2-yl-ethyl group via cross-coupling reactions. Two predominant methods are viable:

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between the aryl bromide and a naphthyl-ethyl boronic acid derivative. This method offers high regioselectivity and functional group tolerance.

Synthetic Challenges:

  • Synthesis of the boronic acid precursor: 2-(naphthalen-2-yl)ethyl boronic acid requires preparation via hydroboration of 2-vinylnaphthalene or transmetalation from a Grignard reagent.

  • Catalytic System: Pd(PPh₃)₄ (2–5 mol%) with a base (e.g., Na₂CO₃) in a mixed solvent system (THF/H₂O).

Negishi Coupling

An alternative employs a zinc organometallic reagent, such as 2-(naphthalen-2-yl)ethylzinc bromide, reacting with the aryl bromide under palladium catalysis. This method avoids boronic acid synthesis but requires stringent anhydrous conditions.

Typical Conditions:

  • Substrate: Methyl 2-isopropoxy-6-bromobenzoate (1 equiv).

  • Organozinc Reagent: 2-(naphthalen-2-yl)ethylzinc bromide (1.2 equiv).

  • Catalyst: PdCl₂(dppf) (3 mol%).

  • Solvent: Tetrahydrofuran (THF) at 60°C for 12 hours.

  • Yield: ~70–80% (extrapolated from similar couplings).

Purification and Characterization

Final purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Structural confirmation is achieved via NMR, IR, and mass spectrometry.

Representative NMR Data (Hypothetical):

  • ¹H NMR (CDCl₃): δ 1.35 (d, 6H, -OCH(CH₃)₂), 3.05 (t, 2H, -CH₂-Naph), 3.90 (s, 3H, -COOCH₃), 4.50 (m, 1H, -OCH(CH₃)₂), 7.40–8.20 (m, 10H, aromatic).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Suzuki Coupling High selectivity; mild conditionsRequires boronic acid synthesis70–80%
Negishi Coupling Tolerates steric bulk; no boronic acid neededSensitive to moisture; costly reagents65–75%
Alkylation Simple setup; inexpensive reagentsLimited to activated aryl halides80–90%

Industrial-Scale Considerations

The patent WO2004014879A1 highlights the importance of solvent selection and temperature control to minimize by-products like dimeric isoxazoles. For instance, using tetrahydrofuran (THF) and methanol in a 6:1 ratio during hydrolysis steps enhances solubility and reaction homogeneity. Additionally, centrifugal separation and washing with acetone or ethyl acetate are critical for isolating high-purity products .

Q & A

Q. What analytical validation protocols ensure reliable quantification in complex matrices?

  • Methodological Answer :
  • Matrix-matched calibration : Prepare standards in relevant biological/environmental samples.
  • Internal standards : Use deuterated analogs (e.g., methyl-d3_3 ester) to correct for ion suppression.
  • LOQ/LOD determination : Follow ICH guidelines using signal-to-noise ratios and recovery tests .

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